MN58b

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MN58b is a selective choline kinase α (CHKα) inhibitor . It inhibits the synthesis of phosphocholine, which results in the reduction of cell growth through the induction of apoptosis . It also has antitumoral activity .

Chemical Reactions Analysis

MN58b inhibits the synthesis of phosphocholine . In vitro, a decrease in phosphocholine and total choline levels was observed in both cell lines after MN58b treatment .Aplicaciones Científicas De Investigación

Anticancer Drug

MN58b is a novel anticancer drug that inhibits choline kinase, resulting in inhibition of phosphocholine synthesis . This inhibition disrupts the phospholipid metabolism in tumor cells, both in culture and in vivo .

Pharmacodynamic Biomarker

The aim of one study was to develop a noninvasive and robust pharmacodynamic biomarker for target inhibition and, potentially, tumor response following MN58b treatment . The decrease in phosphocholine, total choline, and phosphomonoesters may have potential as noninvasive pharmacodynamic biomarkers for determining tumor response following treatment with choline kinase inhibitors .

Inhibitor of Choline Kinase in Streptococcus Pneumoniae

MN58b has been identified as a potent inhibitor of Streptococcus pneumoniae choline kinase (sChoK) . This inhibition can lead to a distortion of the cell wall, which is consistent with the apparent changes in teichoic acid .

Bacteriostatic Agent

Both MN58b and RSM-932A, another sChoK inhibitor, possess a bacteriostatic mechanism of action . This means they inhibit the growth of bacteria rather than killing them outright .

Enhancer of Antitumor Response to Cisplatin

MN58b, along with another choline kinase α inhibitor RSM932A, has been found to enhance the antitumor response to cisplatin in lung tumor cells .

Potential Therapeutic Target for S. Pneumoniae

The inhibition of sChoK is a promising avenue to follow in the development of therapeutics for the treatment of S. pneumoniae .

Mecanismo De Acción

MN58b is a novel anticancer drug that has been shown to have potent effects in various studies . This article will delve into the mechanism of action of MN58b, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and how environmental factors influence its action.

Target of Action

MN58b is a selective inhibitor of choline kinase α (CHKα) . Choline kinase is an enzyme that phosphorylates choline into phosphocholine . This enzyme plays a crucial role in the Kennedy pathway for the biosynthesis of phosphatidylcholine, a major phospholipid constituent in biomembranes .

Mode of Action

MN58b interacts with its target, CHKα, resulting in the inhibition of phosphocholine synthesis . This interaction disrupts the normal function of the enzyme, leading to a decrease in phosphocholine and total choline levels . The inhibition of CHKα by MN58b results in altered phospholipid metabolism both in cultured tumor cells and in vivo .

Biochemical Pathways

The primary biochemical pathway affected by MN58b is the Kennedy pathway, specifically the step where choline is phosphorylated into phosphocholine . This disruption affects the production of phosphatidylcholine, a major component of biomembranes, and serves as a reservoir for lipid second messengers .

Result of Action

The inhibition of CHKα by MN58b leads to a decrease in phosphocholine and total choline levels . This results in altered phospholipid metabolism, which can be observed both in vitro and in vivo . Moreover, MN58b has been shown to reduce cell growth through the induction of apoptosis, demonstrating its antitumoral activity .

Action Environment

The effectiveness of MN58b can vary at the cellular level . For instance, cells treated with MN58b were found to be more sensitive to a phosphate-induced autolysis compared to untreated cells . Additionally, MN58b distorted the cell wall, a result consistent with the apparent teichoic acid changes . These findings suggest that the cellular environment and potentially other environmental factors may influence the action, efficacy, and stability of MN58b.

Safety and Hazards

Direcciones Futuras

The combination of MN58b with other chemotherapeutic agents is active in PDAC therapy . A proper combination of specific inhibitors of the NSCLC prognostic factor ChoKα and platinum-based conventional chemotherapy might constitute a new, efficient treatment approach for NSCLC patients . This novel approach may help reduce the toxicity profile associated with cisplatin .

Propiedades

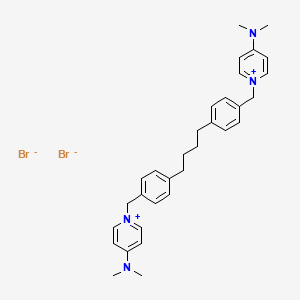

IUPAC Name |

1-[[4-[4-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenyl]butyl]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4.2BrH/c1-33(2)31-17-21-35(22-18-31)25-29-13-9-27(10-14-29)7-5-6-8-28-11-15-30(16-12-28)26-36-23-19-32(20-24-36)34(3)4;;/h9-24H,5-8,25-26H2,1-4H3;2*1H/q+2;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHINOUDZGYMNO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[4-[4-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenyl]butyl]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2943887.png)

![1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2943892.png)

![{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride](/img/structure/B2943895.png)

![3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2943896.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2943899.png)

![N-(2,6-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2943905.png)

![2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2943906.png)